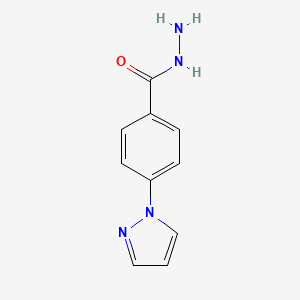
4-(1H-Pyrazol-1-yl)benzohydrazide
概要
説明
科学的研究の応用
1. Antileishmanial Applications
- Application Summary: 4-(1H-Pyrazol-1-yl)benzohydrazide has been used in the synthesis of antileishmanial structures. Leishmaniasis is a neglected disease responsible for about 56,000 deaths every year .
- Methods of Application: The compound was used in the synthesis of a series of 4-(1H-Pyrazol-1-yl)benzenesulfonamides . The exact experimental procedures and technical details are not provided in the search results.
- Results or Outcomes: Some compounds showed an active profile against Leishmania infantum and Leishmania amazonensis. The profile of two compounds against L. infantum was similar to that of pentamidine, but with lower cytotoxicity .
2. EGFR Kinase Inhibitor
- Application Summary: 4-(1H-Pyrazol-1-yl)benzohydrazide has been used in the synthesis of potential epidermal growth factor receptor (EGFR) kinase inhibitors .
- Methods of Application: The compound was used in the synthesis of a series of novel benzohydrazide derivatives containing dihydropyrazoles . The exact experimental procedures and technical details are not provided in the search results.
- Results or Outcomes: Among these compounds, compound H20 exhibited the most potent antiproliferative activity against four cancer cell line variants (A549, MCF-7, HeLa, HepG2) with IC50 values of 0.46, 0.29, 0.15 and 0.21 μM respectively .
3. Antibacterial and Antitubercular Applications
- Application Summary: A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared and evaluated for antibacterial activity .
- Results or Outcomes: Some of the synthesized compounds showed strong antibacterial and antitubercular properties . A molecular docking investigation revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
4. Anticancer Applications
- Application Summary: Benzimidazole derivatives, which can be synthesized using 4-(1H-Pyrazol-1-yl)benzohydrazide, are known to exhibit anticancer activities .
- Results or Outcomes: The results suggested that these molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
5. Antimalarial Applications
- Application Summary: Some hydrazine-coupled pyrazole derivatives, which can be synthesized using 4-(1H-Pyrazol-1-yl)benzohydrazide, have been evaluated for antimalarial activity .
- Results or Outcomes: The results of the study are not provided in the search results. For more detailed information, I recommend referring to the original research article .
6. Antihypertensive Applications
- Application Summary: Benzimidazole derivatives, which can be synthesized using 4-(1H-Pyrazol-1-yl)benzohydrazide, are known to exhibit antihypertensive activities .
- Results or Outcomes: The results of the study are not provided in the search results. For more detailed information, I recommend referring to the original research article .
将来の方向性
While specific future directions for 4-(1H-Pyrazol-1-yl)benzohydrazide are not mentioned in the literature, there is a general interest in the development of new drugs that overcome antimicrobial resistance problems . Pyrazole derivatives, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs .
特性
IUPAC Name |
4-pyrazol-1-ylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-13-10(15)8-2-4-9(5-3-8)14-7-1-6-12-14/h1-7H,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUIZRKQKIZLDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrazol-1-yl)benzohydrazide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

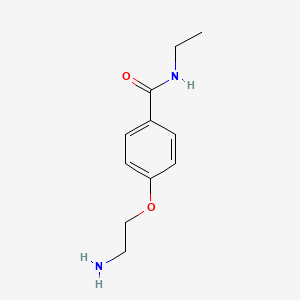
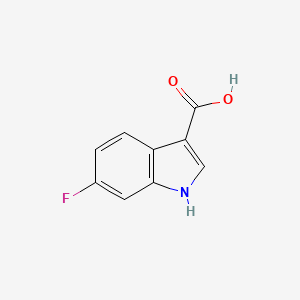
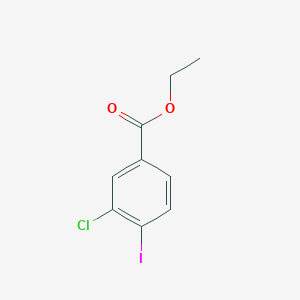
![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine](/img/structure/B1385994.png)
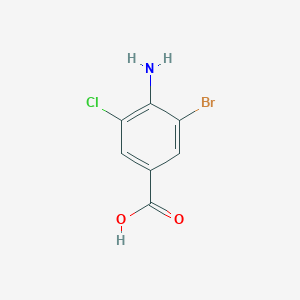
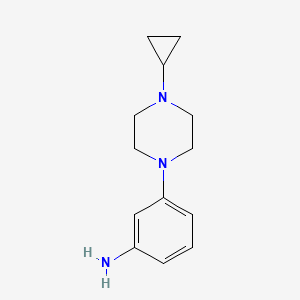
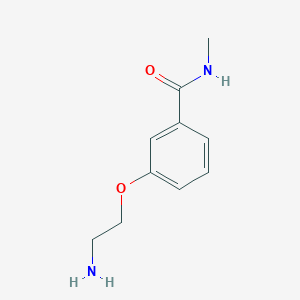
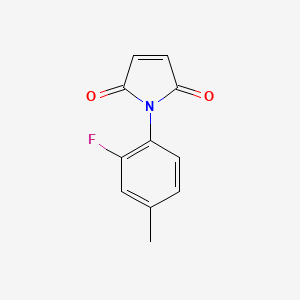
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1386003.png)
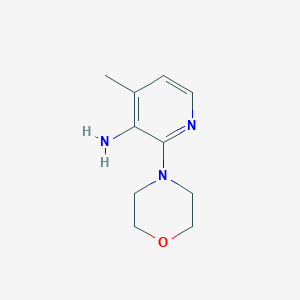
![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386006.png)
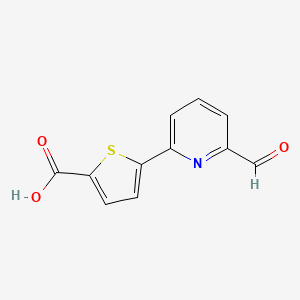
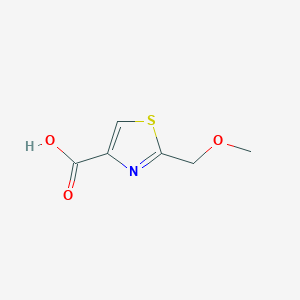
![[5-(2-Furyl)isoxazol-3-yl]acetic acid](/img/structure/B1386012.png)